molecular formula C10H10O6 B14867150 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid

2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid

Cat. No.: B14867150
M. Wt: 226.18 g/mol
InChI Key: MRBYHKOXCMYJOM-UHFFFAOYSA-N
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Description

2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is an organic compound that features a benzo[d][1,3]dioxole moiety, which is a structural motif found in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid typically involves the reaction of 7-methoxybenzo[d][1,3]dioxole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-((7-Hydroxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid.

    Reduction: 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive compounds. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of both a methoxy group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)oxy]acetic acid

InChI

InChI=1S/C10H10O6/c1-13-7-2-6(14-4-9(11)12)3-8-10(7)16-5-15-8/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

MRBYHKOXCMYJOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)OCC(=O)O

Origin of Product

United States

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